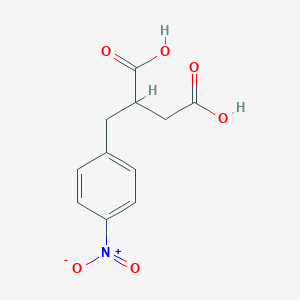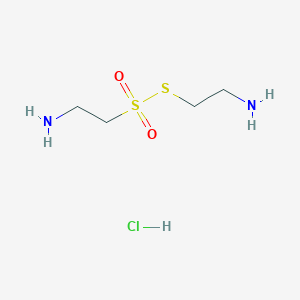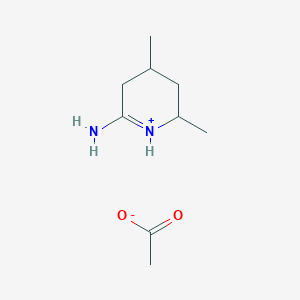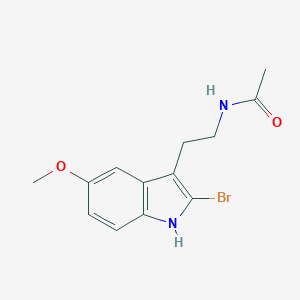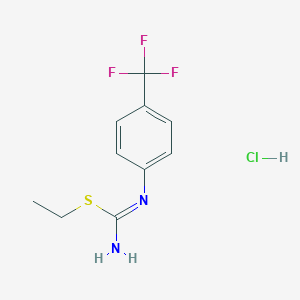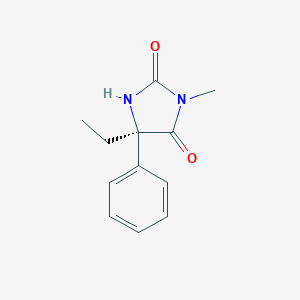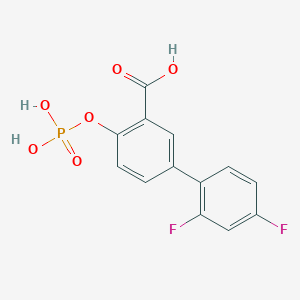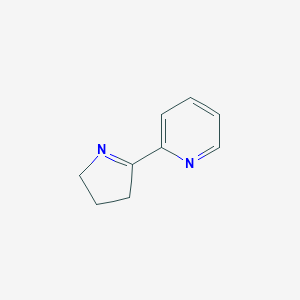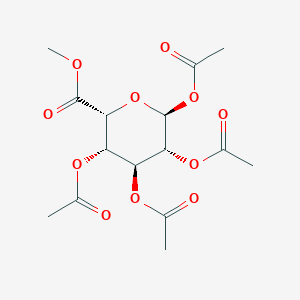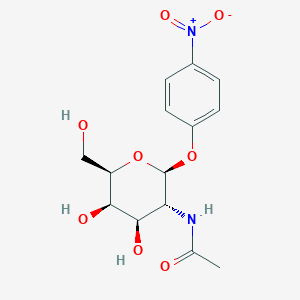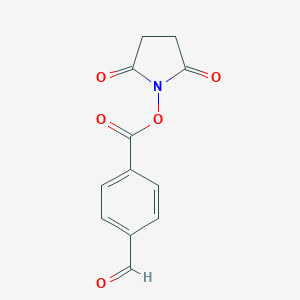
2,5-Dioxopyrrolidin-1-yl 4-formylbenzoate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 2,5-Dioxopyrrolidin-1-yl 4-formylbenzoate often involves multi-component reactions that allow for the efficient construction of complex molecular architectures from simpler starting materials. For instance, a study by Soleimani and Zainali (2011) explored a novel four-component reaction involving 2-formylbenzoic acids, malononitrile, isocyanides, and alcohols for the preparation of alkyl-2-(1-(alkylcarbamoyl)-2,2-dicyanoethyl)benzoate derivatives, showcasing the type of synthetic strategies that might be applicable (Soleimani & Zainali, 2011).
Molecular Structure Analysis
The molecular structure of such compounds is crucial for understanding their reactivity and properties. The X-ray crystallography technique is often employed to determine the precise three-dimensional arrangement of atoms within a molecule, providing insights into its stereochemistry and conformational preferences.
Chemical Reactions and Properties
Compounds with the dioxopyrrolidinyl and formylbenzoate functionalities engage in a variety of chemical reactions, including cyclocondensation and multicomponent reactions. These reactions can lead to the formation of heterocyclic structures, demonstrating the compound's utility as a versatile synthetic intermediate. The study by Antonov et al. (2021) on the cyclocondensation of dibenzoyl-pyrrole-diones exemplifies the type of chemical transformations that are relevant (Antonov, Dmitriev, & Maslivets, 2021).
Wissenschaftliche Forschungsanwendungen
1. Anticonvulsant Research
- Application Summary : This compound has been used in the synthesis of hybrid pyrrolidine-2,5-dione derivatives with potent anticonvulsant properties .
- Methods of Application : An optimized coupling reaction was applied to yield several hybrid compounds. These compounds were then tested in widely accepted animal seizure models, namely, the maximal electroshock (MES) test and the psychomotor 6 Hz (32 mA) seizure model in mice .
- Results : The most potent anticonvulsant activity and favorable safety profile was demonstrated for compound 30 (median effective dose (ED 50) MES = 45.6 mg/kg, ED 50 6 Hz (32 mA) = 39.5 mg/kg, median toxic dose (TD 50) (rotarod test) = 162.4 mg/kg). The compound also showed effectiveness in various pain models .
2. Monoclonal Antibody Production
- Application Summary : The compound has been found to improve monoclonal antibody production in Chinese hamster ovary cell cultures .
- Methods of Application : The compound was added to the cell culture and its effects on cell growth, glucose uptake rate, intracellular adenosine triphosphate levels, and galactosylation on a monoclonal antibody were investigated .
- Results : The compound suppressed cell growth and increased both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production. It also suppressed the galactosylation on a monoclonal antibody .
3. Antibody-Drug Conjugation
- Application Summary : This compound is used as a linker with aldehyde functionality for antibody-drug conjugation (ADC) .
- Methods of Application : The compound is used to link the antibody to the drug, forming an ADC. This ADC can then be used in targeted drug delivery .
- Results : The use of this compound as a linker in ADCs has shown promise in the development of targeted therapies .
4. Treatment of Inflammatory Disorders
- Application Summary : The compound exhibits remarkable potential for the treatment of various diseases, particularly inflammatory disorders .
- Methods of Application : The unique chemical structure of the compound makes it a promising candidate for developing drugs that target specific molecular pathways involved in inflammation .
- Results : While specific results are not mentioned, the compound’s potential in treating inflammatory disorders is highlighted .
Safety And Hazards
Zukünftige Richtungen
The compound’s use as a linker in antibody-drug conjugates (ADCs) suggests it has potential in the development of targeted therapies, particularly for conditions like cancer12. Its unique chemical structure makes it a promising candidate for developing drugs that target specific molecular pathways involved in inflammation3.
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-formylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO5/c14-7-8-1-3-9(4-2-8)12(17)18-13-10(15)5-6-11(13)16/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYRHFNOWKMCHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399606 | |
| Record name | 4-{[(2,5-Dioxopyrrolidin-1-yl)oxy]carbonyl}benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dioxopyrrolidin-1-yl 4-formylbenzoate | |
CAS RN |
60444-78-2 | |
| Record name | 4-{[(2,5-Dioxopyrrolidin-1-yl)oxy]carbonyl}benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



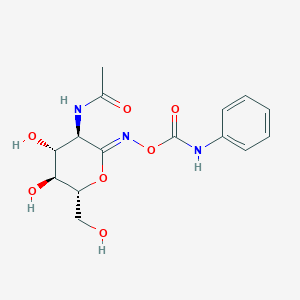
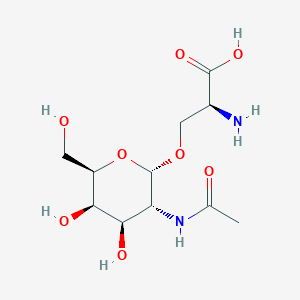
![Dibenz[a,h]acridine](/img/structure/B14076.png)
![Dibenz[a,j]acridine](/img/structure/B14077.png)
